molecular formula C12H20N4O B2502480 1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 1856068-25-1

1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2502480
CAS No.: 1856068-25-1
M. Wt: 236.319
InChI Key: OPSIROPUBZNHBN-UHFFFAOYSA-N
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Description

1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a piperidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction where the pyrazole derivative reacts with a piperidine derivative.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine: Similar structure but with a different position of the amine group.

    1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-16-10(7-11(13)14-16)12(17)15-6-4-5-9(2)8-15/h7,9H,3-6,8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIROPUBZNHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2CCCC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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